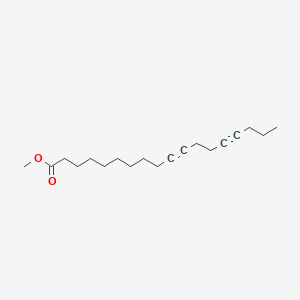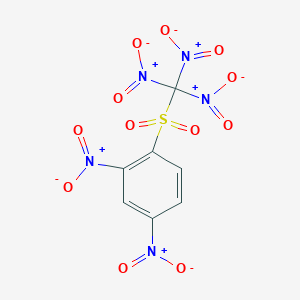
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- is a chemical compound with the molecular formula C₁₇H₁₀N₂S₄ It is known for its unique structure, which includes two benzodithiol rings connected by a propanedinitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- typically involves the reaction of 1,3-benzodithiol-2-thione with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzodithiol rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodithiol derivatives.
科学的研究の応用
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Propanedinitrile, bis(1,3-benzodithiol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The benzodithiol rings play a crucial role in these interactions, facilitating binding through π-π stacking or hydrogen bonding. The nitrile groups can also participate in coordination with metal ions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Propanedinitrile, bis(1,3-benzodithiol-2-yl)-: Unique due to its dual benzodithiol rings.
Malononitrile: Lacks the benzodithiol rings, making it less complex.
Dicyanomethane: Similar nitrile groups but different overall structure.
Uniqueness
Propanedinitrile, bis(1,3-benzodithiol-2-yl)- stands out due to its unique combination of benzodithiol rings and nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
59376-12-4 |
|---|---|
分子式 |
C17H10N2S4 |
分子量 |
370.5 g/mol |
IUPAC名 |
2,2-bis(1,3-benzodithiol-2-yl)propanedinitrile |
InChI |
InChI=1S/C17H10N2S4/c18-9-17(10-19,15-20-11-5-1-2-6-12(11)21-15)16-22-13-7-3-4-8-14(13)23-16/h1-8,15-16H |
InChIキー |
UJKVDQBROORJFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)SC(S2)C(C#N)(C#N)C3SC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)






